CID 443604

Description

CID 443604 refers to the PubChem Compound Identifier (CID) for a specific chemical entity. However, based on the provided evidence, This compound is explicitly associated with a postal code (443604) in Zigui County, Hubei Province, China, specifically linked to administrative villages such as Lianziyan Village (链子岩村) and Xiānnǚpíng Village (仙女坪村) in Quyuan Town . This identifier appears in geographical and institutional contexts, such as the Zigui Three Gorges Reservoir Ecosystem Observation and Research Station and Jiulingtou National Forestry Farm .

Properties

IUPAC Name |

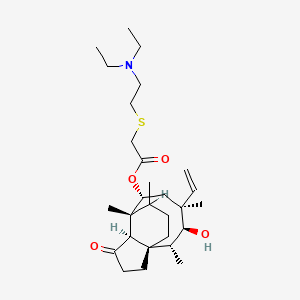

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19?,20-,22+,24-,25-,26+,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAUHCOJAIIRQ-OTIUGTKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

64.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320854 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Collision-Induced Dissociation (CID) in Mass Spectrometry

CID is a fragmentation technique used in mass spectrometry to analyze molecular structures. For example, highlights its application in differentiating ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) via source-induced CID patterns .

Compounds with Similar PubChem CIDs

lists structurally diverse substrates and inhibitors with PubChem CIDs, including:

- Taurocholic acid (CID 6675) : A bile acid derivative.

- Betulinic acid (CID 64971): A triterpenoid with antiviral and anticancer properties.

- Irbesartan (CID 3749) : An angiotensin II receptor antagonist used for hypertension .

These compounds are unrelated to "CID 443604" but demonstrate how PubChem CIDs are assigned to distinct chemical entities.

Comparison Framework for Chemical Compounds (Hypothetical)

If this compound were a valid compound identifier, a comparison might include:

Table 1: Hypothetical Comparison of this compound with Similar Compounds

| Property | This compound (Hypothetical) | Taurocholic Acid (CID 6675) | Betulinic Acid (CID 64971) | Irbesartan (CID 3749) |

|---|---|---|---|---|

| Molecular Formula | Undefined | C₂₆H₄₅NO₆S | C₃₀H₄₈O₃ | C₂₅H₂₈N₆O |

| Molecular Weight | Undefined | 515.7 g/mol | 456.7 g/mol | 428.5 g/mol |

| Biological Role | Undefined | Bile acid emulsifier | Anticancer agent | Antihypertensive drug |

| Structural Class | Undefined | Steroid derivative | Triterpenoid | Sartan (tetrazole) |

Source : Structural and functional data derived from .

Key Research Findings and Discrepancies

- Geographical vs. Chemical CID : The evidence consistently associates "443604" with locations in Zigui County, China, rather than a chemical compound .

- Methodological Overlap: CID as a mass spectrometry technique () is unrelated to PubChem CIDs but is essential for comparative structural analyses of compounds like ginsenosides .

Q & A

How to formulate a focused research question for studying CID 443604?

A well-structured research question should be specific, measurable, and aligned with gaps in knowledge. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure all critical components are addressed . Avoid broad phrasing (e.g., "What is this compound?") and instead focus on actionable inquiries (e.g., "How does the structural stability of this compound vary under thermal stress in vitro?"). Test the question for feasibility and relevance using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What frameworks ensure methodological rigor in hypothesis development?

Hypothesis testing requires alignment with research questions. Use deductive approaches to derive hypotheses from existing theories or inductive methods for exploratory studies . For example, if studying this compound’s reactivity, a hypothesis could state: "this compound exhibits pH-dependent degradation kinetics due to its carboxylate functional groups." Validate hypotheses through systematic literature reviews and pilot experiments .

Q. How to design experiments ensuring reproducibility for this compound studies?

Reproducibility hinges on detailed protocols. In the Materials and Methods section, specify equipment models, reagent purity (e.g., "this compound, ≥99% purity by HPLC"), and environmental conditions (e.g., "25°C, 1 atm") . Include step-by-step procedures (e.g., synthesis, purification) and validate results using control experiments. For computational studies, document software versions, algorithms, and input parameters .

Advanced Research Questions

Q. How to analyze contradictions in experimental data related to this compound?

Apply principal contradiction analysis to identify dominant factors influencing discrepancies. For instance, if conflicting data arise on this compound’s bioavailability, determine whether solubility, metabolic pathways, or assay sensitivity is the principal aspect driving variability . Use statistical tools (e.g., ANOVA, regression) to isolate variables and prioritize follow-up experiments addressing the most impactful contradictions .

Q. What strategies integrate primary and secondary data for this compound research?

Combine primary data (e.g., lab experiments, spectroscopy) with secondary data (e.g., literature databases, patents) using triangulation. For example, cross-reference this compound’s crystallographic data (primary) with PubChem entries (secondary) to validate structural anomalies . Use tools like Zotero or EndNote to manage citations and ensure alignment with research objectives .

Q. How to evaluate ethical considerations in data collection for this compound studies?

Ethical rigor involves obtaining institutional review board (IRB) approval for human/animal studies and disclosing conflicts of interest . For chemical safety, adhere to GHS (Globally Harmonized System) protocols when handling this compound. Document informed consent processes for clinical trials and anonymize sensitive data .

Methodological Guidelines

- Data Analysis : Use tools like Python/R for multivariate analysis of this compound’s properties (e.g., solubility, reactivity). Present findings in tables (e.g., Table 1: Thermal degradation rates at varying pH) .

- Literature Review : Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ) .

- Peer Review : Structure manuscripts to emphasize novelty (e.g., "First evidence of this compound’s photostability in UV-A spectra") and address reviewer feedback systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.